N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-(4-CHLOROBENZYL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-5,7-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE is a synthetic organic compound that belongs to the class of chromene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROBENZYL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-5,7-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include 4-chlorobenzylamine, tetrahydrothiophene, and chromene derivatives. The reaction conditions may involve:
Condensation reactions: Combining the amine and chromene derivatives under acidic or basic conditions.
Oxidation reactions: Using oxidizing agents to introduce the dioxido group.
Purification: Techniques such as recrystallization or chromatography to isolate the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing automated purification systems.
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLOROBENZYL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-5,7-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Further oxidation of the thiophene ring.
Reduction: Reduction of the carbonyl group to form alcohol derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions on the benzyl or chromene rings.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Acidic or basic catalysts to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for diseases such as cancer or inflammation.
Industry: Using its derivatives in the development of new materials or pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-CHLOROBENZYL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-5,7-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Interacting with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(4-Chlorobenzyl)-N-(tetrahydrothiophenyl)-chromene derivatives: Similar structure but lacking the dioxido group.
N-(4-Chlorobenzyl)-N-(1,1-dioxido)-chromene derivatives: Similar structure but with different substituents on the chromene ring.
Uniqueness
N-(4-CHLOROBENZYL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-5,7-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C23H22ClNO5S |
---|---|
Molecular Weight |
459.9 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-5,7-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C23H22ClNO5S/c1-14-9-15(2)22-19(26)11-21(30-20(22)10-14)23(27)25(18-7-8-31(28,29)13-18)12-16-3-5-17(24)6-4-16/h3-6,9-11,18H,7-8,12-13H2,1-2H3 |
InChI Key |
SWBWFMQKCSJETB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC(=CC2=O)C(=O)N(CC3=CC=C(C=C3)Cl)C4CCS(=O)(=O)C4)C |
Origin of Product |
United States |
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